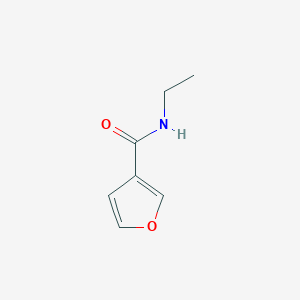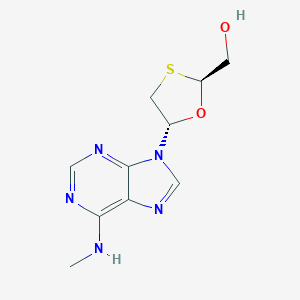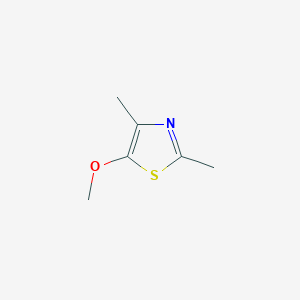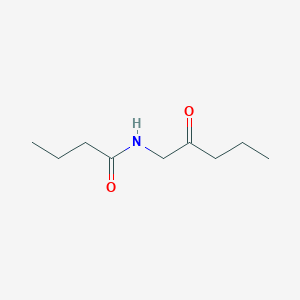
(4-Methylmorpholin-2-yl)methanamine
説明
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a polyphosphoric acid condensation route starting from p-Toluic hydrazide and glycine, which suggests that similar methods could potentially be applied to synthesize (4-Methylmorpholin-2-yl)methanamine . Additionally, the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine involved a double reduction of cyclic sulfonamide precursors, indicating that reduction reactions may be a viable pathway for synthesizing related amines .
Molecular Structure Analysis
The molecular structure of compounds similar to (4-Methylmorpholin-2-yl)methanamine is characterized using various spectroscopic techniques. For example, the compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . These techniques could be used to analyze the molecular structure of (4-Methylmorpholin-2-yl)methanamine as well.
Chemical Reactions Analysis
The chemical reactions of related compounds provide insights into the reactivity of (4-Methylmorpholin-2-yl)methanamine. For instance, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine was found to be a selective chemosensor for Ag(+) ions, which indicates that substituted methanamines can participate in selective binding and sensing applications . This suggests that (4-Methylmorpholin-2-yl)methanamine could also be involved in specific chemical reactions with metal ions or other chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can shed light on those of (4-Methylmorpholin-2-yl)methanamine. The chemosensor compound mentioned earlier exhibits a strong fluorescent enhancement upon binding to Ag(+) ions due to an increase in intramolecular charge transfer (ICT), which is a physical property that could be relevant to similar methanamine derivatives . The spectroscopic characterization of other compounds provides information on their chemical properties, such as solubility, stability, and reactivity .
科学的研究の応用
Synthesis and Characterization :
- A compound closely related to (4-Methylmorpholin-2-yl)methanamine, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized via polyphosphoric acid condensation, showing a high yield and characterized using spectroscopic techniques (Shimoga, Shin, & Kim, 2018).
Antimicrobial Activities :
- New quinoline derivatives carrying 1,2,3-triazole moiety, synthesized from 4-methoxyaniline, showed moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
Potential in Drug Discovery :
- Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, designed as "biased agonists" of serotonin 5-HT1A receptors, showed promising antidepressant-like activity and high receptor affinity (Sniecikowska et al., 2019).
Catalytic Applications :
- (4-Phenylquinazolin-2-yl)methanamine, synthesized from glycine, was used to develop N-heterocyclic ruthenium(II) complexes that demonstrated excellent performance in transfer hydrogenation reactions (Karabuğa et al., 2015).
Biodiesel Production :
- The ionic liquid 4-allyl-4-methylmorpholin-4-ium bromine was used as a catalyst in a microwave heating system to improve methyl ester yields in biodiesel production, showcasing high efficiency and cost-effectiveness (Lin et al., 2013).
Photocytotoxicity in Cancer Research :
- Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed unprecedented photocytotoxicity in red light to various cancer cell lines, potentially useful for cancer therapy (Basu et al., 2014).
Bone Disorder Treatment :
- A compound with a 2-aminopyrimidine template, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, was identified as a potential treatment for bone disorders by targeting the Wnt beta-catenin system (Pelletier et al., 2009).
Safety And Hazards
“(4-Methylmorpholin-2-yl)methanamine” is classified as a dangerous substance. It has hazard statements H227, H314, and H335, which indicate that it is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
(4-methylmorpholin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-2-3-9-6(4-7)5-8/h6H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBFKNVNVLNAJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397976 | |
| Record name | (4-methylmorpholin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylmorpholin-2-yl)methanamine | |
CAS RN |
141814-57-5 | |
| Record name | 4-Methyl-2-morpholinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141814-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-methylmorpholin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methylmorpholin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




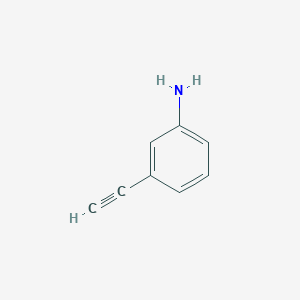
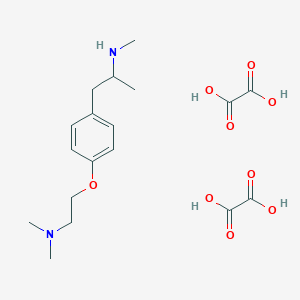
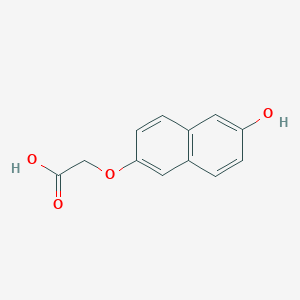
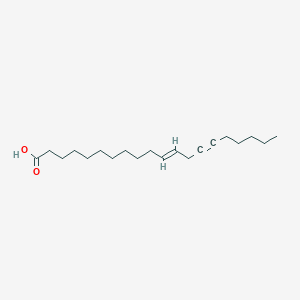
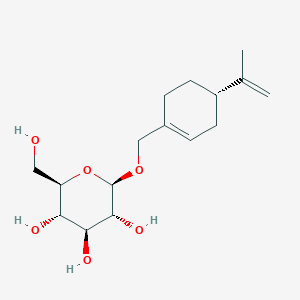

![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)
